Sodium carbonate decahydrate

概要

説明

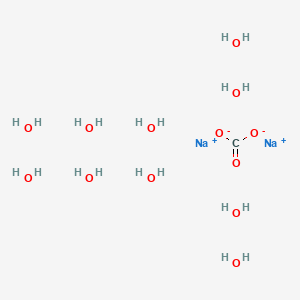

Sodium carbonate decahydrate, commonly known as washing soda, is a crystalline compound with the chemical formula Na₂CO₃·10H₂O. It is an efflorescent substance, meaning it can lose water of crystallization when exposed to air. This compound is widely used in various industrial and household applications due to its alkaline properties and ability to soften water .

作用機序

Target of Action

Sodium carbonate decahydrate primarily targets the acidic components in various environments, acting as a strong base . It is often used as an antacid, neutralizing gastric acid .

Mode of Action

When dissolved in water, this compound forms carbonic acid and sodium hydroxide . As a strong base, sodium hydroxide neutralizes acids, thereby acting as an antacid . The carbonic acid formed dissociates into bicarbonate and hydrogen ions . This reaction is accelerated by carbonic anhydrase, an enzyme present in high concentrations in red blood cells .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the carbonic acid-bicarbonate buffering system . Carbon dioxide from tissues diffuses rapidly into red blood cells, where it is hydrated with water to form carbonic acid . The carbonic acid then dissociates into bicarbonate and hydrogen ions .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its solubility in water . It is readily soluble in water, which facilitates its distribution and action . .

Result of Action

The action of this compound results in the neutralization of acids, leading to an increase in pH . This can have various molecular and cellular effects, depending on the specific context. For instance, in the stomach, it can neutralize gastric acid, providing relief from acid indigestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efflorescence of this compound, which is required to form its monohydrate, has been studied under different atmospheric water vapor pressures . The results indicated that the reaction is controlled by the surface reaction at the top surface of this compound particles and subsequent advancement of the reaction interface toward the center and bottom of these particles . The apparent activation energy was determined considering the effect of water vapor pressure .

生化学分析

Biochemical Properties

Sodium carbonate decahydrate acts as a strong base and is involved in several biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, primarily through its ability to alter pH levels. For instance, this compound can activate certain enzymes by providing an optimal alkaline environment. It also interacts with proteins by inducing conformational changes that can affect their activity and stability. Additionally, this compound can chelate metal ions, which can influence the activity of metalloenzymes and other metal-dependent biomolecules .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules such as cyclic AMP (cAMP) by affecting the pH of the cellular environment. This, in turn, can impact gene expression and metabolic pathways. This compound can also affect cellular metabolism by altering the activity of enzymes involved in metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and proteins, and induce conformational changes that affect their activity. This compound can also inhibit or activate enzymes by altering the pH of the environment, which can affect the ionization state of amino acid residues in the active site. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. For example, this compound can gradually lose its effectiveness as a pH regulator due to degradation or interaction with other compounds. Long-term exposure to this compound can also lead to changes in cellular function, such as alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a mild pH regulator and enzyme activator. At high doses, it can have toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress. Threshold effects have been observed, where the impact of this compound becomes more pronounced at certain concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to pH regulation and ion homeostasis. It interacts with enzymes and cofactors that are involved in these pathways, such as carbonic anhydrase and bicarbonate transporters. This compound can also affect metabolic flux and metabolite levels by altering the activity of enzymes involved in key metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. This compound can also accumulate in specific cellular compartments, where it can exert its effects on local pH and enzyme activity .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as different compartments have distinct pH levels and enzyme compositions. Targeting signals and post-translational modifications can direct this compound to specific organelles, where it can modulate cellular processes .

準備方法

Synthetic Routes and Reaction Conditions: Sodium carbonate decahydrate can be synthesized through the Solvay process, which involves the following steps :

Purification of Brine: Concentrated brine solution is purified to remove impurities like calcium and magnesium.

Formation of Sodium Hydrogen Carbonate: Carbon dioxide is passed through an ammoniated brine solution, forming sodium hydrogen carbonate. [ \text{NH}_3(\text{aq}) + \text{CO}_2(\text{g}) + \text{NaCl}(\text{aq}) + \text{H}_2\text{O} \rightarrow \text{NaHCO}_3(\text{s}) + \text{NH}_4\text{Cl}(\text{aq}) ]

Formation of Sodium Carbonate: Sodium hydrogen carbonate is heated to form sodium carbonate. [ 2\text{NaHCO}_3 \rightarrow \text{Na}_2\text{CO}_3 + \text{CO}_2 + \text{H}_2\text{O} ]

Crystallization: Sodium carbonate is dissolved in water and crystallized to form this compound.

Industrial Production Methods: The industrial production of this compound primarily uses the Solvay process due to its efficiency and cost-effectiveness. The process involves the recovery of ammonia, making it environmentally friendly .

Types of Reactions:

Acid-Base Reactions: this compound reacts with acids to produce carbon dioxide, water, and a corresponding salt. [ \text{Na}_2\text{CO}_3 + 2\text{HCl} \rightarrow 2\text{NaCl} + \text{CO}_2 + \text{H}_2\text{O} ]

Precipitation Reactions: It reacts with calcium and magnesium ions to form insoluble carbonates, which is useful in water softening.

Common Reagents and Conditions:

Acids: Hydrochloric acid, sulfuric acid.

Bases: Sodium hydroxide, calcium hydroxide.

Major Products Formed:

Carbon Dioxide: Formed during acid-base reactions.

Sodium Salts: Formed as a by-product in various reactions.

科学的研究の応用

Sodium carbonate decahydrate has a wide range of applications in scientific research and industry :

Chemistry: Used as a reagent in qualitative analysis and as a standard in titrations.

Biology: Employed in buffer solutions and as a pH regulator.

Medicine: Utilized in some dermatological treatments and as an emergency emetic in veterinary medicine.

Industry: Integral in glass manufacturing, paper making, soap and detergent production, and textile processing.

類似化合物との比較

Sodium Bicarbonate (NaHCO₃):

Sodium Carbonate (Na₂CO₃):

Uniqueness: Sodium carbonate decahydrate is unique due to its high water content, making it particularly effective in applications requiring hydration and water softening. Its crystalline structure also makes it suitable for use in detergents and cleaning agents .

特性

CAS番号 |

6132-02-1 |

|---|---|

分子式 |

CH4NaO4 |

分子量 |

103.03 g/mol |

IUPAC名 |

disodium;carbonate;decahydrate |

InChI |

InChI=1S/CH2O3.Na.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2 |

InChIキー |

RGBMRUSMRXNIDE-UHFFFAOYSA-N |

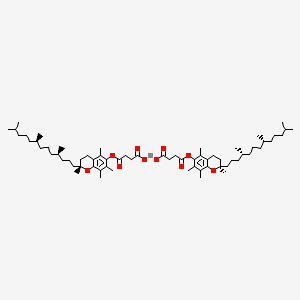

SMILES |

C(=O)([O-])[O-].O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |

正規SMILES |

C(=O)(O)O.O.[Na] |

| 6132-02-1 | |

ピクトグラム |

Irritant |

関連するCAS |

6106-20-3 |

同義語 |

disodium carbonate, 14C-labeled cpd disodium carbonate, heptahydrate disodium carbonate, monohydrate monosodium carbonate, 14C-labeled cpd monosodium carbonate, monohydrate sodium carbonate sodium carbonate (2:3), dihydrate sodium carbonate (4:5) sodium carbonate decahydrate sodium carbonate, hydrate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of sodium carbonate decahydrate?

A1: The molecular formula of this compound is Na2CO3·10H2O. Its molecular weight is 286.14 g/mol. []

Q2: What are the key spectroscopic characteristics of this compound?

A2: While specific spectroscopic data is limited in the provided research, techniques like X-ray diffraction are commonly used to characterize its crystal structure. [, ]

Q3: How does this compound behave under different temperatures?

A3: this compound undergoes dehydration at specific temperatures. It transitions to sodium carbonate monohydrate (Na2CO3·H2O) and then to anhydrous sodium carbonate (Na2CO3) as temperature increases. [, , ]

Q4: What are the implications of this compound's efflorescence?

A4: Efflorescence, the loss of water molecules from the crystal structure, affects the compound's stability and physical properties, particularly at varying humidity levels. This behavior is well-documented and can be described using kinetic models. []

Q5: How is this compound utilized in the chemical industry?

A5: It serves as a raw material for producing various sodium compounds, including sodium fluoride, sodium bicarbonate, and sodium carbonate monohydrate. It's also employed in treating industrial waste streams. [, , ]

Q6: What role does this compound play in chemical heat pumps?

A6: Its dehydration and hydration reactions involve significant heat absorption and release, making it suitable for chemical heat pump applications, particularly for cold heat generation and storage. [, ]

Q7: Are there alternative materials to this compound in certain applications?

A8: Yes, alternative PCMs like disodium hydrogen phosphate dodecahydrate and magnesium sulfate heptahydrate exist. Choosing the optimal material depends on specific application requirements like the desired temperature range and energy storage capacity. [, , ]

Q8: What is the environmental impact of this compound?

A9: While generally considered safe, its use in large-scale industrial processes requires careful waste management. Strategies like recycling and minimizing discharge into water bodies are crucial. []

Q9: Can this compound contribute to environmental contamination?

A11: Historical industrial processes involving this compound, particularly those using chlorine, have been linked to PCDD/PCDF (dioxins and furans) contamination. This highlights the importance of understanding potential byproducts and implementing appropriate safety and remediation measures. []

Q10: How is this compound typically quantified?

A12: Common methods include titration and gravimetric analysis. []

Q11: How is the quality of this compound ensured?

A13: Quality control measures involve monitoring its purity, particle size distribution, and other relevant parameters during production. [, ]

Q12: What are the ongoing research areas for this compound?

A14: Current research focuses on enhancing its performance in PCMs by addressing supercooling and improving thermal conductivity. Additionally, its use in novel chemical heat pump systems and eco-friendly waste treatment processes is being explored. [, , ]

Q13: What are the potential future applications of this compound?

A15: With increasing interest in renewable energy and sustainable technologies, its use in advanced thermal energy storage systems, particularly for solar energy applications, holds promise. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-Benzyl-2,2-difluoro-3,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1198316.png)

![N-Naphthalen-1-ylmethyl-2'-[3,5-dimethoxybenzamido]-2'-deoxy-adenosine](/img/structure/B1198319.png)

![N-[[(2,4-dimethyl-8-quinolinyl)amino]-sulfanylidenemethyl]-4-methylbenzamide](/img/structure/B1198328.png)

![3-Amino-2-(4-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1198329.png)